molecular formula C13H8Cl2N2O2 B14819005 N-[(E)-(2,3-dichlorophenyl)methylidene]-4-nitroaniline

N-[(E)-(2,3-dichlorophenyl)methylidene]-4-nitroaniline

Cat. No.: B14819005
M. Wt: 295.12 g/mol
InChI Key: QVRDHQBRCRNKGE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzylidene)-4-nitroaniline is an organic compound characterized by the presence of dichlorobenzylidene and nitroaniline groups

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-12-3-1-2-9(13(12)15)8-16-10-4-6-11(7-5-10)17(18)19/h1-8H

InChI Key

QVRDHQBRCRNKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzylidene)-4-nitroaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2,3-dichlorobenzylidene)-4-nitroaniline may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzylidene)-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N-(2,3-dichlorobenzylidene)-4-aminobenzene.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-4-nitroaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzylidene)-4-nitroaniline involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
  • N-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N-(2,3-dichlorobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide

Uniqueness

N-(2,3-dichlorobenzylidene)-4-nitroaniline is unique due to the presence of both dichlorobenzylidene and nitroaniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research studies that require these particular functional groups.

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